molecular formula C13H17NO2 B1310273 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde CAS No. 879047-62-8

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

Cat. No. B1310273
M. Wt: 219.28 g/mol
InChI Key: YQVRGSUOHBRGEQ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a compound that is structurally related to various pyrrolidine derivatives synthesized for different applications, including as intermediates for anticancer drugs. Although the exact compound is not directly mentioned in the provided papers, the synthesis and properties of similar compounds offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step reactions with high yields. For instance, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde important for small molecule anticancer drugs, was achieved through acetal reaction, nucleophilic reaction, and hydrolysis, with an overall high yield of 68.9% . Similarly, other pyrrolidine derivatives have been synthesized using various methods, including condensation reactions , rearrangements , and 1,3-dipolar cycloaddition reactions . These methods could potentially be adapted for the synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry . X-ray crystallography is also used to determine the precise molecular geometry . For example, the X-ray crystal structure of a pyrrolidine dione derivative confirmed the presence of a specific aryl substitution pattern . These techniques would be applicable for analyzing the molecular structure of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. The presence of a benzaldehyde group suggests that 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde could be involved in reactions typical for aldehydes, such as nucleophilic addition or condensation reactions. The pyrrolidine ring could also undergo transformations, such as the formation of N-ylides and subsequent rearrangements . The ethoxy group might influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, including 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, can be inferred from related compounds. For instance, the introduction of substituents can affect the conformation and stability of the molecule, as seen in the solid-state photobehavior of pyridine-3-carboxaldehydes . Hydrogen bonding and electronic effects can stabilize certain conformations and reaction intermediates . The presence of an ethoxy group in 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde could similarly influence its physical properties, such as solubility and boiling point, as well as its chemical reactivity.

Scientific Research Applications

Anticancer Drug Synthesis

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde serves as an important intermediate in the synthesis of small molecule anticancer drugs. A rapid and high-yield synthetic method has been developed for its derivative, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, due to its significance in cancer treatment. This compound is a key intermediate for drugs targeting breast cancer, lymphoma, and colon cancer. The synthesis involves acetal reaction, nucleophilic reaction, and hydrolysis, achieving a total yield of up to 68.9% (Zhang et al., 2018).

Pharmacological Evaluation

The compound has also been involved in the pharmacological evaluation of new pyridine analogs. It acts as a precursor in the synthesis of compounds screened against different gram-positive and gram-negative bacteria, demonstrating better inhibitory activity compared to standard drugs (Patel & Patel, 2012).

Future Directions

The future directions in the research and development of compounds containing the pyrrolidine ring, such as 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .

properties

IUPAC Name

3-ethoxy-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13-9-11(10-15)5-6-12(13)14-7-3-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVRGSUOHBRGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

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